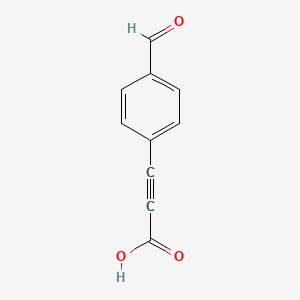
3-(4-Formylphenyl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Formylphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H6O3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Formylphenyl)prop-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzaldehyde with propiolic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, including distillation and crystallization, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)prop-2-ynoic acid.
Reduction: 3-(4-Hydroxyphenyl)prop-2-ynoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Formylphenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its role in drug discovery and development. Its derivatives are studied for their therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is employed in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Formylphenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the propynoic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a propynoic acid moiety.
4-Formylphenylboronic acid: Similar to 3-Formylphenylboronic acid but with the formyl group in the para position.
Propiolic acid: The simplest acetylenic carboxylic acid, lacking the phenyl and formyl groups.
Uniqueness
3-(4-Formylphenyl)prop-2-ynoic acid is unique due to the combination of a formyl group, a phenyl ring, and a propynoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H6O3 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
3-(4-formylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H6O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,7H,(H,12,13) |
InChI Key |
VQSMPMVAZDTRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


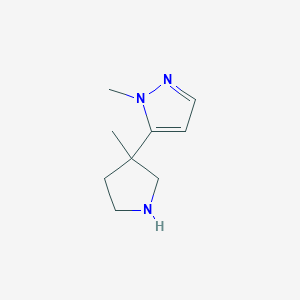
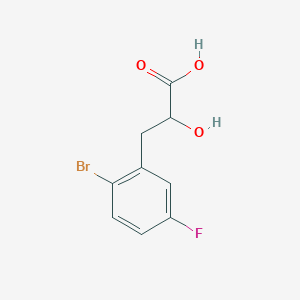

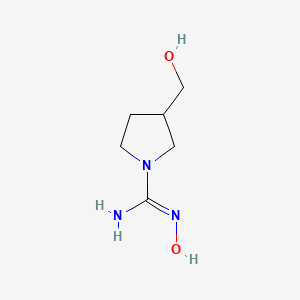
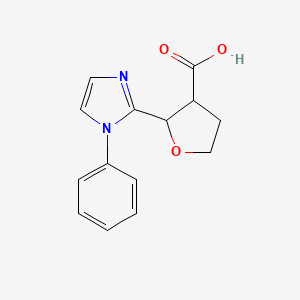

![2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13276397.png)
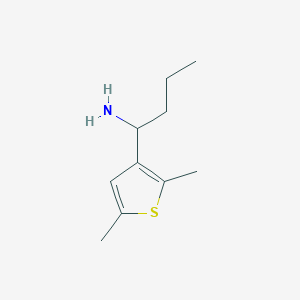
![N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride](/img/structure/B13276429.png)
amine](/img/structure/B13276434.png)
![(1-Methoxypropan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B13276440.png)
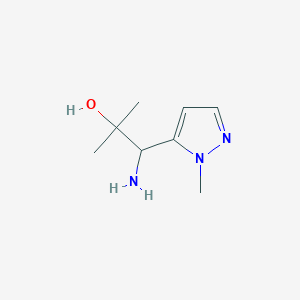
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13276449.png)
![4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol](/img/structure/B13276457.png)
